

A Researcher's Guide to the Structure-Activity Relationship of 5-Hydroxybenzofuran Derivatives

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Compound of Interest

Compound Name: *Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate*

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For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is fundamental to the design of novel and effective therapeutic agents. This guide provides a comprehensive comparison of 5-hydroxybenzofuran derivatives, a class of compounds recognized for their diverse pharmacological potential. By presenting objective experimental data, detailed methodologies, and clear visualizations of relevant biological pathways, this document aims to facilitate informed decisions in the pursuit of new drug candidates.

The benzofuran scaffold is a prominent heterocyclic core found in a multitude of natural products and synthetic compounds with significant biological activities. The addition of a hydroxyl group at the 5-position, in particular, has been a focal point of research, contributing to the antioxidant, anti-inflammatory, anticancer, and antifungal properties of these derivatives. This guide will delve into the structure-activity relationships (SAR) that govern these effects, offering a comparative analysis of various substituted 5-hydroxybenzofuran analogues.

Comparative Analysis of Biological Activities

The biological efficacy of 5-hydroxybenzofuran derivatives is profoundly influenced by the nature and position of substituents on the benzofuran core. The following tables summarize quantitative data from various studies, providing a comparative overview of their performance in key biological assays.

Table 1: Antioxidant Activity of Benzofuran-2-one Derivatives

The antioxidant capacity of several benzofuran-2-one derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A lower rIC50 value, which is the inverse of the IC50 value relative to the standard Trolox, indicates higher antioxidant activity.

| Compound | rIC50 (in Methanol) | Number of Reduced DPPH Molecules |
|--|---------------------|----------------------------------|
| 3-hydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | 0.31 | ~2 |
| 3,5-dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | 0.25 | ~2 |
| 3-ethoxycarbonyl-3-hydroxy-5-tert-butyl-benzofuran-2-one | 0.18 | ~2 |
| 3,5,7-trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | 0.17 | ~3 |
| Trolox (Standard) | 1.00 | 1 |
| Data sourced from Miceli et al. (2018). | | |

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

The anti-inflammatory potential of benzofuran derivatives is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Assay | Cell Line | IC50 (μM) |
|--|------------------------------|-----------|-----------|
| Piperazine/benzofuran hybrid 5d | Nitric Oxide (NO) Inhibition | RAW 264.7 | 15.3 |
| Aza-benzofuran derivative | Nitric Oxide (NO) Inhibition | RAW 264.7 | 12.5 |
| Celecoxib (Control) | Nitric Oxide (NO) Inhibition | RAW 264.7 | 25.6 |
| Data for piperazine/benzofuran hybrid 5d sourced from Chen et al. (2023). Data for aza-benzofuran derivatives and celecoxib sourced from a 2023 study on compounds from Penicillium crustosum. | | | |

Table 3: Anticancer Activity of Benzofuran Derivatives

The cytotoxic effects of various benzofuran derivatives against different human cancer cell lines are commonly evaluated using the MTT assay. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth.

| Compound | Cell Line | IC50 (µM) |
|-------------------------------|-------------------------------------|-----------|
| Benzofuran-chalcone hybrid 4g | Human Breast Adenocarcinoma (MCF-7) | 1.98 |
| Benzofuran-chalcone hybrid 3d | Human Breast Adenocarcinoma (MCF-7) | 4.32 |
| Benzofuran-chalcone hybrid 3j | Human Breast Adenocarcinoma (MCF-7) | 5.14 |
| Cisplatin (Control) | Human Breast Adenocarcinoma (MCF-7) | 12.25 |
| Benzofuran-2-carboxamide 50g | Human Colon Carcinoma (HCT-116) | 0.87 |
| Benzofuran-2-carboxamide 50g | Human Cervical Cancer (HeLa) | 0.73 |
| Benzofuran-2-carboxamide 50g | Human Lung Carcinoma (A549) | 0.57 |
| 3-oxadiazolylbenzofuran 14c | Human Colon Carcinoma (HCT-116) | 3.27 |

*Data for benzofuran-chalcone hybrids 4g, 3d, and 3j sourced from studies on their synthesis and anti-tumor activity. Data for benzofuran-2-carboxamide 50g and 3-oxadiazolylbenzofuran

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